Ombitasvir - 1258226-87-7

Ombitasvir

Catalog Number: EVT-287900
CAS Number: 1258226-87-7
Molecular Formula: C50H67N7O8
Molecular Weight: 894.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ombitasvir, also known as ABT-267, is a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). [, ] It is classified as a direct-acting antiviral agent (DAA) and is a key component of multi-targeted therapies for HCV infection. [, , , ] Ombitasvir exhibits pan-genotypic activity, demonstrating effectiveness against various HCV genotypes. [, ] Its role in scientific research primarily focuses on its antiviral activity and mechanisms of action against HCV. [, ]

Chemical Reactions Analysis

Biotransformation of ombitasvir in humans involves enzymatic amide hydrolysis to form M23 (dianiline), which is further metabolized through cytochrome P450–mediated oxidative metabolism, primarily by CYP2C8, at the tert-butyl group to generate oxidative and/or C-desmethyl metabolites. []

Mechanism of Action

Ombitasvir exerts its antiviral effect by targeting the HCV nonstructural protein 5A (NS5A). [] NS5A is a crucial component of the HCV replication complex, playing a role in viral RNA replication and assembly. [, ] By binding to NS5A, ombitasvir disrupts the formation and function of the replication complex, effectively inhibiting viral replication. [, ] Ombitasvir demonstrates picomolar potency and pan-genotypic activity against HCV genotypes 1 to 6. []

Treatment of HCV Infection

Ombitasvir is primarily applied in the treatment of chronic HCV infection, typically in combination with other DAAs targeting different aspects of the HCV life cycle. [, , , , , , , , ] Common combinations include:

  • Ombitasvir/Paritaprevir/Ritonavir and Dasabuvir (3D regimen): This regimen has shown high efficacy against HCV genotype 1 infection, achieving SVR12 rates exceeding 90% in both treatment-naïve and treatment-experienced patients. [, , , , , , ]
  • Ombitasvir/Paritaprevir/Ritonavir (2D regimen): This regimen, often combined with ribavirin, has demonstrated effectiveness against HCV genotype 1b infection, achieving high SVR rates in treatment-naïve patients. []
  • Ombitasvir/Paritaprevir/Ritonavir and Sofosbuvir: This combination has been explored for treating HCV, particularly in patients with chronic kidney disease. [, ]

Resistance Profiling and Management

Ombitasvir resistance profiling has been conducted to understand its resistance profile and guide treatment strategies. [, ] In vitro resistance selection studies have identified specific variants in the HCV NS5A gene that confer resistance to ombitasvir. [] Monitoring for the emergence of resistance-associated variants during treatment is essential for optimizing therapeutic outcomes. []

Investigating Drug-Drug Interactions

Ombitasvir has been involved in drug-drug interaction studies to assess its compatibility with other medications commonly used by HCV-infected patients. [, , ] These studies help determine the potential for interactions that may alter drug exposures or increase the risk of adverse events.

Future Directions
  • Optimizing Treatment Regimens: Continued research aims to refine treatment regimens involving ombitasvir, focusing on shortening treatment duration, minimizing side effects, and addressing specific patient populations, such as those with advanced liver disease or co-infections. []
  • Overcoming Resistance: Efforts are underway to develop strategies for overcoming ombitasvir resistance, potentially through combination therapies with other DAAs or novel antiviral agents targeting different HCV proteins. []
  • Exploring New Applications: The antiviral activity of ombitasvir against other viruses could be explored, potentially expanding its therapeutic potential beyond HCV. []

Paritaprevir

  • Compound Description: Paritaprevir is an NS3/4A protease inhibitor. It works by blocking the activity of the HCV NS3/4A protease, an enzyme essential for viral replication. Paritaprevir is often administered with Ritonavir, which acts as a pharmacokinetic enhancer, increasing Paritaprevir's exposure and duration of action [, , , , , , , , , , , , , , , , , , , , , , , , , ].
  • Relevance: Paritaprevir is highly relevant to Ombitasvir as they are often co-administered in combination therapies for HCV, particularly for genotype 1 infection. This co-formulation, sometimes referred to as the "2D regimen," demonstrates high efficacy in achieving sustained virological response (SVR) [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Ritonavir

  • Compound Description: Ritonavir is an HIV-1 protease inhibitor primarily used as a pharmacokinetic enhancer for other protease inhibitors, including Paritaprevir [, , , , , , , , , , , , , , , , , , , , , , , , , ]. It inhibits cytochrome P450 enzymes, particularly CYP3A4, responsible for the metabolism of many drugs, leading to increased plasma concentrations and prolonged half-lives of co-administered medications.
  • Relevance: Ritonavir is inherently linked to both Ombitasvir and Paritaprevir. It boosts Paritaprevir levels, allowing for effective dosing and enhancing the overall efficacy of the triple combination therapy with Ombitasvir [, , , , , , , , , , , , , , , , , , , , , , , , , ]. This combination (Ombitasvir/Paritaprevir/Ritonavir), frequently referred to as the “3D regimen,” has proven highly successful in treating HCV [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Dasabuvir

  • Compound Description: Dasabuvir is a non-nucleoside NS5B polymerase inhibitor [, , , , , , , , , , , , , , , , , , , , , , , , , ]. It hinders HCV replication by targeting the NS5B protein, which is crucial for viral RNA replication.
  • Relevance: Dasabuvir is directly related to Ombitasvir as they are components of the highly effective "3D regimen" for HCV treatment. This combination significantly increases SVR rates in patients infected with HCV genotype 1 [, , , , , , , , , , , , , , , , , , , , , , , , , ].
  • Compound Description: Sofosbuvir is a nucleotide NS5B polymerase inhibitor [, ]. It acts by interfering with the action of the HCV NS5B protein, a key enzyme in viral RNA replication, effectively suppressing HCV replication.
  • Relevance: While not part of the “3D regimen”, research explored combining Sofosbuvir with the Ombitasvir/Paritaprevir/Ritonavir combination for potential synergistic effects in HCV treatment []. This exploration highlights Sofosbuvir’s relevance in the context of developing potent multi-drug regimens for HCV.

Nirmatrelvir

  • Compound Description: Nirmatrelvir, a key component of the medication Paxlovid, is an orally administered antiviral medication that acts as a protease inhibitor, specifically targeting the main protease (Mpro) of SARS-CoV-2 [].
  • Relevance: Research has demonstrated that Nirmatrelvir, when combined with Ombitasvir, synergistically inhibits SARS-CoV-2 replication in vitro. This finding suggests a potential avenue for developing new combination therapies for COVID-19, leveraging the antiviral properties of both drugs [].

M23 (Dianiline)

  • Compound Description: M23 is a major metabolite of Ombitasvir in humans, formed through enzymatic amide hydrolysis [, ].

M29

  • Compound Description: M29 is a circulating metabolite of Ombitasvir, derived from the further metabolism of M23 via CYP2C8-mediated oxidation at the tert-butyl group [, ].

M36

  • Compound Description: Similar to M29, M36 is another circulating metabolite of Ombitasvir formed through the oxidative metabolism of M23, mainly mediated by CYP2C8 at the tert-butyl group [, ].

M37

  • Compound Description: M37 is a circulating human metabolite of Ombitasvir, though its formation pathway and specific relevance require further investigation [, ].

Properties

CAS Number

1258226-87-7

Product Name

Ombitasvir

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[[4-[(2S,5S)-1-(4-tert-butylphenyl)-5-[4-[[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]phenyl]pyrrolidin-2-yl]phenyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C50H67N7O8

Molecular Weight

894.1 g/mol

InChI

InChI=1S/C50H67N7O8/c1-30(2)42(53-48(62)64-8)46(60)55-28-10-12-40(55)44(58)51-35-20-14-32(15-21-35)38-26-27-39(57(38)37-24-18-34(19-25-37)50(5,6)7)33-16-22-36(23-17-33)52-45(59)41-13-11-29-56(41)47(61)43(31(3)4)54-49(63)65-9/h14-25,30-31,38-43H,10-13,26-29H2,1-9H3,(H,51,58)(H,52,59)(H,53,62)(H,54,63)/t38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

PIDFDZJZLOTZTM-KHVQSSSXSA-N

SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3CCC(N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Solubility

Soluble in DMSO.

Synonyms

ABT-267; ABT267; ABT 267; Ombitasvir; Viekira Pak.

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3CCC(N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[C@@H]3CC[C@H](N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.